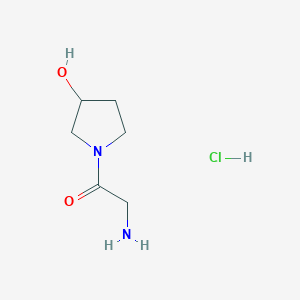

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride

CAS No.: 1220017-00-4

Cat. No.: VC2562902

Molecular Formula: C6H13ClN2O2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220017-00-4 |

|---|---|

| Molecular Formula | C6H13ClN2O2 |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 2-amino-1-(3-hydroxypyrrolidin-1-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O2.ClH/c7-3-6(10)8-2-1-5(9)4-8;/h5,9H,1-4,7H2;1H |

| Standard InChI Key | UAHJZKUEMZPZOC-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)C(=O)CN.Cl |

| Canonical SMILES | C1CN(CC1O)C(=O)CN.Cl |

Introduction

Chemical Properties

Structural Characteristics

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride features a pyrrolidine ring with a hydroxyl substituent at the 3-position. The nitrogen atom of the pyrrolidine ring is connected to an ethanone group, which in turn bears an amino group. The compound exists as a hydrochloride salt, which affects its physical properties, particularly its solubility and stability .

The molecular structure can be represented by several notations:

-

InChI: InChI=1S/C6H12N2O2.ClH/c7-3-6(10)8-2-1-5(9)4-8;/h5,9H,1-4,7H2;1H

These structural characteristics provide the compound with multiple sites for potential chemical modifications and interactions with biological targets.

Physical Properties

The key physical properties of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride are summarized in the following table:

The compound's moderate molecular weight and polar surface area suggest reasonable drug-like properties. As a hydrochloride salt, it is expected to have enhanced water solubility compared to its free base form, which would be advantageous for biological applications and formulation development .

Chemical Identifiers

Various chemical identifiers are used to unambiguously reference 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride in scientific literature and databases:

These identifiers are essential for tracking the compound across different chemical databases and regulatory frameworks. The compound is classified under the HS Code 2933990090, which corresponds to "heterocyclic compounds with nitrogen hetero-atom(s) only" for import/export purposes .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride typically involves the reaction of 3-hydroxypyrrolidine with an appropriate amino-ethanone derivative. Based on general synthetic approaches for similar compounds, several potential synthetic routes can be proposed:

-

Reaction of 3-hydroxypyrrolidine with a protected amino acid derivative, followed by deprotection and salt formation with hydrogen chloride.

-

Amide coupling between 3-hydroxypyrrolidine and a suitably protected glycine derivative, followed by deprotection and conversion to the hydrochloride salt.

-

Nucleophilic substitution of an activated glycine derivative by 3-hydroxypyrrolidine, followed by treatment with hydrogen chloride.

These synthetic pathways typically require precise control of reaction conditions to achieve good yields and purity of the final product.

Production Methods

Industrial production of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride would likely employ optimized versions of the synthetic routes mentioned above. Key considerations for large-scale production include:

-

Selection of cost-effective and readily available starting materials.

-

Optimization of reaction conditions to maximize yield and minimize byproduct formation.

-

Development of efficient purification procedures to ensure high purity of the final product.

-

Implementation of quality control measures to ensure batch-to-batch consistency.

The exact production methods are likely proprietary information held by chemical manufacturers and pharmaceutical companies that utilize this compound.

Chemical Reactivity

Functional Group Behavior

The behavior of each functional group in 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride is influenced by their relative positions within the molecule:

-

The amino group's nucleophilicity may be somewhat reduced due to the electron-withdrawing effect of the adjacent carbonyl group, but it remains capable of participating in typical amine reactions.

-

The hydroxyl group on the pyrrolidine ring is a secondary alcohol, with reactivity typical of this functional group. Its position on a cyclic structure may introduce some steric constraints affecting its reactivity.

-

The amide carbonyl group is less reactive toward nucleophilic addition compared to aldehydes or ketones but can still participate in various transformations under appropriate conditions.

-

The pyrrolidine nitrogen is part of an amide bond, which limits its nucleophilicity and basicity compared to a typical amine.

Biological Activity and Applications

Research Findings

-

The compound's structural similarities to certain neurotransmitters and their analogs suggest potential activity in neurological pathways.

-

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen) provides potential for interactions with biological receptors and enzymes.

-

The pyrrolidine ring is a common structural motif in many bioactive compounds, including natural products and pharmaceuticals targeting various biological systems.

Further research would be necessary to definitively establish the compound's biological activity profile through in vitro and possibly in vivo studies.

Analytical Methods

Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride:

-

High-Performance Liquid Chromatography (HPLC): Likely using reverse-phase columns with UV detection at wavelengths corresponding to the compound's absorption maxima.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Providing both separation and mass identification capabilities for accurate detection and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Potentially useful after derivatization to increase volatility.

-

Spectrophotometric Methods: UV-Visible spectroscopy may be applicable for quantification in simple matrices.

-

Colorimetric Assays: Based on specific reactions with the amino or hydroxyl functional groups.

The choice of method would depend on the specific application, required sensitivity, and the complexity of the sample matrix.

Characterization Techniques

Comprehensive characterization of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to confirm the hydrogen environments

-

¹³C NMR to verify carbon structures

-

2D NMR techniques (COSY, HSQC, HMBC) for complete structural assignment

-

-

Infrared (IR) Spectroscopy: To identify functional groups through characteristic absorption bands.

-

Mass Spectrometry: To confirm molecular weight and fragmentation patterns.

-

X-ray Crystallography: If suitable crystals can be obtained, providing definitive three-dimensional structural information.

-

Elemental Analysis: To confirm the empirical formula and purity.

These complementary techniques provide a comprehensive profile of the compound's structure and physicochemical properties, essential for both research applications and quality control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume